Cas no 2287343-08-0 ((3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride)
![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride structure](https://www.kuujia.com/scimg/cas/2287343-08-0x500.png)
(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- EN300-6761950
- (3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride
- 2287343-08-0
- {3-benzylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride
-
- Inchi: 1S/C13H15ClO2S/c14-17(15,16)10-13-7-12(8-13,9-13)6-11-4-2-1-3-5-11/h1-5H,6-10H2
- InChI Key: ZGEMPUOEUQZLJG-UHFFFAOYSA-N
- SMILES: ClS(CC12CC(CC3C=CC=CC=3)(C1)C2)(=O)=O
Computed Properties
- Exact Mass: 270.0481286g/mol
- Monoisotopic Mass: 270.0481286g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 384
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.5Ų
- XLogP3: 3.2
(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6761950-0.1g |
{3-benzylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride |
2287343-08-0 | 95.0% | 0.1g |
$1697.0 | 2025-03-13 | |
Enamine | EN300-6761950-2.5g |
{3-benzylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride |
2287343-08-0 | 95.0% | 2.5g |
$3782.0 | 2025-03-13 | |
Enamine | EN300-6761950-0.25g |
{3-benzylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride |
2287343-08-0 | 95.0% | 0.25g |
$1774.0 | 2025-03-13 | |
Enamine | EN300-6761950-0.05g |
{3-benzylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride |
2287343-08-0 | 95.0% | 0.05g |
$1620.0 | 2025-03-13 | |
Enamine | EN300-6761950-0.5g |
{3-benzylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride |
2287343-08-0 | 95.0% | 0.5g |
$1851.0 | 2025-03-13 | |
Enamine | EN300-6761950-5.0g |
{3-benzylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride |
2287343-08-0 | 95.0% | 5.0g |
$5594.0 | 2025-03-13 | |
Enamine | EN300-6761950-1.0g |
{3-benzylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride |
2287343-08-0 | 95.0% | 1.0g |
$1929.0 | 2025-03-13 | |
Enamine | EN300-6761950-10.0g |
{3-benzylbicyclo[1.1.1]pentan-1-yl}methanesulfonyl chloride |
2287343-08-0 | 95.0% | 10.0g |
$8295.0 | 2025-03-13 |
(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride Related Literature
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Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
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James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
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Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
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Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
Additional information on (3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride
Introduction to (3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride (CAS No: 2287343-08-0)
(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 2287343-08-0, belongs to a class of molecules characterized by its unique bicyclic structure and functional groups, making it a valuable intermediate in the synthesis of various bioactive molecules.
The structure of this compound consists of a bicyclo[1.1.1]pentane core, which is a highly strained three-membered cycloalkane system, attached to a benzyl group and a methanesulfonyl chloride moiety. The presence of these functional groups imparts distinct chemical properties that make it particularly useful in organic synthesis and drug development.
In recent years, there has been growing interest in the application of such strained cyclic compounds in medicinal chemistry due to their ability to mimic natural product scaffolds and exhibit unique biological activities. The bicyclo[1.1.1]pentane motif is known for its rigid conformation, which can be exploited to design molecules with specific binding interactions against biological targets.
One of the most compelling aspects of (3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride is its utility as a building block for the synthesis of more complex molecules. The methanesulfonyl chloride group is particularly versatile, serving as a precursor for sulfonamides, which are widely used in pharmaceuticals due to their diverse biological activities. For instance, sulfonamides have been shown to possess antimicrobial, anti-inflammatory, and anticancer properties.
Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. Researchers have been exploring its use as an intermediate in the synthesis of small-molecule inhibitors targeting specific enzymes or receptors involved in disease pathways. The rigid structure of the bicyclo[1.1.1]pentane core can be tailored to optimize binding affinity and selectivity, making it an attractive scaffold for drug design.
The benzyl group in the molecule also plays a crucial role in its reactivity and functionality. It can be easily modified or removed through various chemical transformations, allowing for further functionalization and diversification of the molecular structure. This flexibility makes (3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride a valuable tool for synthetic chemists working on complex organic transformations.
In addition to its pharmaceutical applications, this compound has shown promise in materials science and polymer chemistry. The unique structural features of the bicyclo[1.1.1]pentane system can influence the physical properties of materials derived from it, such as thermal stability and mechanical strength. Researchers are investigating its potential use in the development of advanced polymers and coatings with enhanced performance characteristics.
The synthesis of (3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride presents certain challenges due to the strain introduced by the three-membered cycloalkane ring system. However, advances in synthetic methodology have made it more accessible than ever before. Modern techniques such as transition metal-catalyzed reactions and computational chemistry have enabled chemists to overcome many synthetic hurdles and optimize reaction conditions for higher yields and purities.
One notable application of this compound is in the synthesis of protease inhibitors, which are critical for treating diseases such as HIV/AIDS and cancer. The bicyclo[1.1.1]pentane core can be designed to mimic natural substrate structures, allowing for precise targeting of protease active sites. The methanesulfonyl chloride group can be incorporated into the inhibitor molecule to enhance binding interactions and improve therapeutic efficacy.
The growing body of research on this compound underscores its significance in modern chemistry and drug discovery. As our understanding of its properties and reactivity continues to expand, we can expect to see even more innovative applications emerge in the coming years.
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